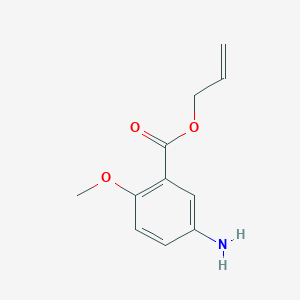

Allyl 5-amino-2-methoxybenzoate

説明

Allyl 5-amino-2-methoxybenzoate is a synthetic benzoate ester featuring an allyl ester group, a methoxy substituent at the ortho position (C-2), and an amino group at the para position (C-5) on the aromatic ring. This unique substitution pattern confers distinct electronic and steric properties, influencing its reactivity, stability, and biological activity. The allyl group introduces unsaturation, which may enhance interactions with biological targets or facilitate chemical modifications.

特性

CAS番号 |

153775-10-1 |

|---|---|

分子式 |

C11H13NO3 |

分子量 |

207.23 g/mol |

IUPAC名 |

prop-2-enyl 5-amino-2-methoxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-7-8(12)4-5-10(9)14-2/h3-5,7H,1,6,12H2,2H3 |

InChIキー |

PGHZKHXFCDZGDY-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N)C(=O)OCC=C |

正規SMILES |

COC1=C(C=C(C=C1)N)C(=O)OCC=C |

同義語 |

Benzoic acid, 5-amino-2-methoxy-, 2-propenyl ester (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparative Analysis with Similar Compounds

Antimicrobial Activity

Allyl-containing derivatives often exhibit enhanced antimicrobial potency compared to alkyl-substituted analogues. For example:

- Eugenol (4-allyl-2-methoxyphenol): Despite sharing a methoxy and allyl group, eugenol demonstrated lower efficacy against bacterial biofilms than thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). However, its allyl group contributed to superior activity against planktonic cells, suggesting that the allyl moiety enhances membrane permeability or disrupts cellular processes in free-floating bacteria .

- Propyl vs. Allyl Derivatives: In a study comparing 2-n-propyl and allyl derivatives of phenolic compounds, the allyl-substituted analogues showed 3–5-fold higher potency against both planktonic cells and biofilms. This highlights the allyl group’s role in improving bioavailability or target binding .

Antimalarial Activity

In 4-(1H)-quinolone derivatives, substituents at position 1 significantly influenced antimalarial activity against Plasmodium falciparum:

| Compound | Substituent at Position 1 | Substituent at Position 2 | IC₅₀ (µM) |

|---|---|---|---|

| 18e | Allyl | Tetradecenyl | 0.31 |

| 18d | Propargyl | Tetradecenyl | 1.24 |

| 18a | Methyl | Undecenyl | 12.4 |

The allyl-substituted compound (18e) exhibited the highest potency, likely due to optimal steric compatibility and electronic interactions with the target enzyme dihydroorotate dehydrogenase (DHODH). In contrast, the propargyl (18d) and methyl (18a) groups reduced activity by 4-fold and 40-fold, respectively .

Chemical Properties and Stability

Electronic and Steric Effects

- However, this may reduce electrophilic reactivity compared to hydroxyl or halogen substituents .

- Allyl Group : X-ray crystallography of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirmed the stability of the allyl chain under reaction conditions, with bond lengths (C=C: 1.314 Å) consistent with typical carbon-carbon double bonds. This stability contrasts with propargyl groups, which may undergo undesired cyclization or oxidation .

Comparative Reactivity of Ester Groups

Allyl esters are more reactive than methyl or propyl esters due to the allyl group’s susceptibility to nucleophilic attack or radical-induced reactions. For instance, allyl toluene-4-sulfonate () is widely used as an alkylating agent, whereas methyl esters (e.g., methyl 4-acetamido-2-methoxybenzoate) are typically more stable under basic conditions .

Structural Analogues and Functional Trade-offs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。